Product packaging for 2,2-Dimethoxy-1-benzofuran-3(2H)-one(Cat. No.:CAS No. 75335-04-5)

2,2-Dimethoxy-1-benzofuran-3(2H)-one

Cat. No.: B14453957
CAS No.: 75335-04-5
M. Wt: 194.18 g/mol
InChI Key: RCJLRLJUQFPODR-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-1-benzofuran-3(2H)-one is a chemical building block belonging to the benzofuranone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its association with a wide range of biological activities . Researchers utilize this and related structures as key intermediates in the synthesis of novel therapeutic agents. Compounds based on the benzofuranone core have been extensively studied and identified as potent inhibitors for various enzymes . For instance, synthetic aurones (2-benzylidenebenzofuran-3(2H)-one) have demonstrated excellent inhibitory activity against alkaline phosphatases (APs), with certain derivatives showing IC50 values in the low micromolar range, making them more active than some standard inhibitors . Similarly, 5,6-dimethoxybenzofuran-3(2H)-one derivatives have been designed and evaluated as potent, dual-acting inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in Alzheimer's disease research, with some compounds exhibiting IC50 values in the nanomolar range . The broader benzofuran family has also shown considerable promise in oncology research, with various derivatives exhibiting anti-cancer properties against a range of human cancer cell lines, including lung, breast, and colon cancers, often by inducing apoptosis . The structural flexibility of the benzofuranone core allows for various chemical modifications, enabling researchers to explore structure-activity relationships (SAR) and optimize properties for specific biological targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O4 B14453957 2,2-Dimethoxy-1-benzofuran-3(2H)-one CAS No. 75335-04-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75335-04-5

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

2,2-dimethoxy-1-benzofuran-3-one

InChI

InChI=1S/C10H10O4/c1-12-10(13-2)9(11)7-5-3-4-6-8(7)14-10/h3-6H,1-2H3

InChI Key

RCJLRLJUQFPODR-UHFFFAOYSA-N

Canonical SMILES

COC1(C(=O)C2=CC=CC=C2O1)OC

Origin of Product

United States

Mechanistic Investigations of Chemical Transformations Involving Benzofuran 3 2h One Scaffolds

Reaction Pathway Elucidation

The elucidation of reaction pathways provides fundamental insights into the step-by-step processes of bond formation and cleavage. For benzofuran-3(2H)-one systems, various mechanistic pathways have been explored, ranging from photochemical rearrangements to catalyst-mediated cyclizations.

The 3',5'-dimethoxybenzoin (DMB) system, a structure related to benzofuranones, is widely utilized as a photoremovable protecting group. The photochemical deprotection of DMB esters has been a subject of detailed mechanistic studies. Experimental and theoretical evidence suggests that the primary photochemical step involves the heterolysis of the singlet excited state. This cleavage results in the formation of a carboxylate and a critical intermediate, the alpha-ketocation.

This alpha-ketocation has been observed through transient spectroscopy and is proposed to undergo a rapid electrocyclization. The electrocyclization leads to an intermediate with an extended conjugation system. The final step in the formation of the benzofuran (B130515) product is the deprotonation of this intermediate. In acetonitrile, the entire photocyclization-deprotection process for DMB fluoride (B91410) occurs through a series of intermediates, starting from the S1 excited state. However, in aqueous solutions, the alpha-keto cation can be directly observed after excitation, which may then react with hydroxyl ions.

Photoexcitation: The molecule absorbs light, promoting it to an excited singlet state.

Heterolysis: The excited state undergoes cleavage to form an alpha-ketocation and a leaving group (e.g., a carboxylate).

Electrocyclization: The alpha-ketocation intramolecularly cyclizes.

Deprotonation: A proton is removed to yield the final aromatic benzofuran product.

The formation of the aromatic benzofuran ring from benzofuran-3(2H)-one precursors often involves pericyclic reactions and proton transfer events. As noted in the photochemical deprotection pathway, electrocyclization is a key step in constructing the furan (B31954) ring. This process involves the formation of a new sigma bond between the termini of a conjugated system, driven by the electronic reorganization of the molecule.

In other synthetic strategies, such as the Rh(III)-catalyzed three-component synthesis of benzofuran-3(2H)-ones, the formation of the aromatic system is part of a complex cascade. These reactions can involve sequential C-H and C-C bond functionalization and annulation. While the specific dynamics of electrocyclization and proton transfer in every case are highly dependent on the reactants and conditions, they represent fundamental steps in the aromatization process. The stability of the resulting aromatic system is a significant thermodynamic driving force for these transformations. Theoretical studies using Density Functional Theory (DFT) have been employed to validate the atomic-level mechanisms and identify the rate-controlling states in such catalytic cycles.

Metal catalysts play a pivotal role in synthesizing benzofuran scaffolds. Copper-based catalysts, including copper(II) bromide (CuBr2), are effective in mediating oxidative cyclization reactions. One-pot procedures for the regioselective synthesis of polysubstituted benzofurans from phenols and alkynes have been developed using a copper catalyst and molecular oxygen as the oxidant. The transformation proceeds through a sequential nucleophilic addition of the phenol (B47542) to the alkyne, followed by an oxidative cyclization.

In a proposed mechanism for a related copper-catalyzed synthesis, the reaction is initiated by proton abstraction, followed by a radical transfer between the substrate and the copper catalyst to generate an intermediate. This intermediate then undergoes cyclization, oxidation (facilitated by a copper salt like copper acetate), and deprotonation to yield the final benzofuran derivative. The copper catalyst may cycle between different oxidation states (e.g., Cu(I)/Cu(II) or Cu(II)/Cu(III)) to facilitate the oxidative steps. For instance, in the CuBr2/1ox-mediated functionalization of amines, the copper catalyst facilitates an aerobic oxidative process.

The electronic properties of substituents on the benzofuranone scaffold significantly influence the outcome and efficiency of chemical reactions. The reactivity of the aromatic ring is governed by the electron-donating or electron-withdrawing nature of the groups attached to it.

In various synthetic strategies for benzofurans, it has been observed that electron-donating groups on the phenyl ring tend to enhance the reaction yields. Conversely, electron-withdrawing substituents often diminish the yield of the desired benzofuran derivatives. This effect can be attributed to the influence of substituents on the nucleophilicity of the aromatic ring and the stability of reaction intermediates. For example, in electrophilic aromatic substitution-type cyclizations, electron-donating groups activate the ring, making it more susceptible to attack by an electrophile and stabilizing the cationic intermediate (arenium ion). Theoretical studies have been used to investigate the effect of substituents on the stability, reactivity, and other properties of benzofused heterocyclic systems.

Substituent TypeGeneral Effect on Reaction YieldRationale
Electron-Donating Groups (e.g., -OCH3, -CH3) Increased YieldActivate the aromatic ring, increasing its nucleophilicity and stabilizing cationic intermediates.
Electron-Withdrawing Groups (e.g., -NO2, -Cl, -CN) Decreased YieldDeactivate the aromatic ring, making it less nucleophilic and destabilizing cationic intermediates.

Base-catalyzed reactions can induce significant structural changes in the benzofuranone scaffold, including ring transformations and isomerizations. A notable example is the base-mediated ring opening of 3-aroylbenzofurans. This process involves the cleavage of the furanone ring to form a 1,3-dicarbonyl intermediate. This reactive intermediate can then be trapped by Michael acceptors, such as acrylates or acrylamides, leading to the formation of new C-C bonds. Subsequent acid-mediated dehydrative cyclization can then yield new heterocyclic products.

Isomerization processes are also prevalent. For example, cobalt-based catalysts have been used for the isomerization of allylamines to enamines, with benzofuran-containing phosphine (B1218219) ligands influencing selectivity. In the context of benzofuranone synthesis, a base-catalyzed rearrangement of a chromanone to a more stable benzofuranone has been reported as a key step in a cascade reaction sequence. These transformations highlight the lability of the benzofuranone ring system under basic conditions and its potential for conversion into other valuable chemical structures.

Reaction Kinetics and Rate Determination

Understanding the kinetics of a reaction provides quantitative data on its rate and the factors that influence it. For transformations involving benzofuranone scaffolds, kinetic studies can help to distinguish between proposed mechanistic pathways.

A kinetic investigation of the photochemical deprotection of 3',5'-dimethoxybenzoin esters provided significant insight into the rate-determining steps of the reaction. A Brønsted study, which examines the relationship between acid-base catalysis and reaction rate, was conducted using a series of esters derived from acids with varying pKa values. The study revealed that the rate of benzofuran formation is independent of the basicity (and thus the leaving group ability) of the carboxylate.

This finding suggests that the initial heterolytic cleavage to form the alpha-ketocation is a rapid process, and the subsequent deprotonation step to form the final aromatic benzofuran is slower and part of the rate-determining sequence of the multistep reaction.

Leaving AcidpKa of Leaving AcidRelative Rate of Benzofuran Formation
Acetic Acid4.761.0
Pivalic Acid5.03~1.0
Chloroacetic Acid2.86~1.0
Dichloroacetic Acid1.29~1.0

This table illustrates the finding that the rate of benzofuran formation is independent of the pKa of the acid leaving group, as reported in mechanistic studies of dimethoxybenzoin ester photolysis.

Stereochemical Control and Regioselectivity in Synthetic Routes

The benzofuran-3(2H)-one core is a prevalent scaffold in numerous biologically active natural products and synthetic compounds. Consequently, the development of synthetic methodologies that allow for precise control over stereochemistry and regiochemistry is of paramount importance. Researchers have explored a variety of strategies, including asymmetric catalysis and catalyst-controlled reactions, to achieve high levels of selectivity in transformations involving the benzofuran-3(2H)-one framework. These investigations are crucial for accessing specific isomers with desired biological activities and for understanding the underlying reaction mechanisms.

Stereochemical Control in Asymmetric Synthesis

Achieving control over the stereochemical outcome in reactions involving benzofuran-3(2H)-ones is critical for the synthesis of enantiomerically pure compounds. Catalytic asymmetric methods have emerged as powerful tools for constructing stereocenters with high fidelity.

One notable advancement is the direct catalytic asymmetric conjugate addition of benzofuran-3(2H)-ones to α,β-unsaturated thioamides. nih.gov This copper-catalyzed reaction allows for the synthesis of key intermediates for rocaglaol, a natural product with significant biological properties. By selecting different chiral phosphine ligands, researchers can achieve a stereodivergent synthesis, producing all possible stereoisomers of the product with high diastereoselectivity and enantioselectivity. nih.gov Density functional theory (DFT) calculations have provided insights into the reaction mechanism, revealing the origin of this ligand-dependent diastereodivergence. nih.gov

Another powerful strategy is the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA). This method has been successfully applied to the enantioselective synthesis of sterically hindered α-aryl-β-keto esters derived from benzofuran-3(2H)-one. researchgate.net Using ligands such as the (R,R)-ANDEN phenyl Trost ligand, high enantioselectivities of up to 96% ee have been achieved. researchgate.net The best results were typically observed for substrates bearing di-ortho-substituted aryl groups. researchgate.net

Organocatalysis has also proven effective. For instance, a highly enantioselective [3+2] annulation between N-2,2,2-trifluoroethylisatin ketimines and 3-alkylidene benzofuranones can be catalyzed by a quinine-derived urea. rsc.org This reaction produces complex spiro[benzofuran-pyrrolidine]indolinedione architectures with excellent yields and stereocontrol, achieving diastereomeric ratios of up to >20:1 and enantiomeric ratios up to 99:1. rsc.org

Dual-metal relay catalysis represents another sophisticated approach. A combination of Rh/chiral sulfur-olefin-catalyzed enantioselective 1,2-addition and Pd-catalyzed intramolecular C-O coupling enables the efficient synthesis of benzofuran-3(2H)-ones containing a quaternary carbon center in a highly enantioselective manner. organic-chemistry.org

Table 1: Examples of Stereoselective Reactions Involving Benzofuran-3(2H)-one Scaffolds Data sourced from multiple studies to illustrate the scope of stereochemical control.

Reaction TypeCatalyst/LigandSubstratesYield (%)dree (%) / erRef
Conjugate AdditionCu-catalyst / Chiral Phosphine LigandBenzofuran-3(2H)-ones, α,β-Unsaturated ThioamidesHighHighHigh nih.gov
Asymmetric Allylic AlkylationPd-catalyst / (R,R)-ANDEN phenyl Trost ligandBenzofuran-3(2H)-one derived keto estersModerate to HighN/Aup to 96 researchgate.net
[3+2] AnnulationQuinine-derived Urea3-Alkylidene Benzofuranones, Isatin Ketiminesup to 98>20:1up to 99:1 rsc.org
Dual-Metal Relay CatalysisRh/Chiral Sulfur-Olefin & PdArylboronic acids, Diazo compoundsGoodN/AHigh organic-chemistry.org

Regioselectivity in Benzofuran-3(2H)-one Formation

Controlling regioselectivity is crucial when constructing the benzofuran-3(2H)-one ring system or when functionalizing it, especially with unsymmetrically substituted precursors. The classical approach often involves the intramolecular cyclization of an α-phenoxycarbonyl compound. oregonstate.edu The regiochemical outcome of such reactions is highly dependent on the substitution pattern of the aromatic ring. For example, if only one ortho position is available for cyclization, a single regioisomer is formed. oregonstate.edu However, when both ortho positions are unsubstituted, mixtures of regioisomers are common, often favoring the sterically less-hindered product. oregonstate.edu

Modern synthetic methods offer more precise control over regioselectivity. A novel synthesis of substituted phenols from 3-hydroxy-2-pyrones and nitroalkenes has been extended to a regioselective preparation of benzofuranones. oregonstate.edunih.gov This reaction proceeds through a Diels-Alder cycloaddition, which exhibits high levels of regioselectivity. oregonstate.edu By carefully choosing the reaction conditions, including Lewis and protic acids, the cascade reaction can be optimized to favor the formation of the desired benzofuranone regioisomer. oregonstate.edu

Transition metal catalysis has also been instrumental in achieving regiocontrol. Rhodium(III)-catalyzed C-H/C-C bond activation and cascade annulation provide a three-component synthesis of benzofuran-3(2H)-ones with tetrasubstituted carbon stereocenters. researchgate.net This method demonstrates how the choice of catalyst and directing groups can dictate the site of reaction on the aromatic precursor. Similarly, rhodium-catalyzed vinylene transfer has been shown to selectively functionalize the C4-position of benzofurans. acs.org The regioselectivity in electrophilic substitution reactions of the parent benzofuran ring is also well-studied, with substitution typically occurring at the C2 position due to the stabilization of the cationic intermediate by the oxygen heteroatom. echemi.com

Table 2: Regioselective Synthesis of Substituted Benzofuran-3(2H)-ones This table summarizes different approaches to control the position of substituents on the benzofuranone core.

MethodKey Reagents/CatalystsSubstitution ControlKey FeatureRef
Intramolecular Cyclizationα-Phenoxycarbonyl precursorsDependent on substrate substitution patternClassical approach; predictable with defined substrates oregonstate.edu
Diels-Alder Cascade3-Hydroxy-2-pyrones, Nitroalkenes, Lewis/Protic AcidsProgrammable substitution at any positionHigh regioselectivity from electronically polarized partners oregonstate.edunih.gov
Rh(III)-Catalyzed AnnulationSalicylaldehydes, Cyclopropanols, AlcoholsC-H/C-C bond functionalizationCreates tetrasubstituted carbon centers researchgate.net
Rh-Catalyzed Vinylene TransferRhodium catalystC4-functionalizationSpecific for C4 position acs.org

Advanced Spectroscopic and Analytical Characterization Techniques in Benzofuran 3 2h One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of benzofuran-3(2H)-one derivatives.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For benzofuran-3(2H)-one derivatives, the aromatic protons typically appear as multiplets in the downfield region of the spectrum, while protons of substituents on the benzofuranone core will have characteristic chemical shifts. For instance, in a related compound, 6-methoxybenzofuran-3(2H)-one, the methoxy (B1213986) protons appear as a singlet at approximately 3.89 ppm, and the methylene (B1212753) protons on the furanone ring appear as a singlet at 4.63 ppm. rsc.org

¹³C NMR spectroscopy provides information on the number of different types of carbon atoms and their electronic environment. The carbonyl carbon of the furanone ring is particularly characteristic, typically appearing significantly downfield. For example, in 6-methoxybenzofuran-3(2H)-one, the carbonyl carbon (C=O) signal is observed at 197.6 ppm. rsc.org The carbon atoms of the benzene (B151609) ring and the furanone ring also show distinct signals that aid in the complete structural assignment.

The following table summarizes representative NMR data for a substituted benzofuran-3(2H)-one derivative.

Compound ¹H NMR (CDCl₃, 700 MHz) δ (ppm) ¹³C NMR (CDCl₃, 175 MHz) δ (ppm)
6-methoxybenzofuran-3(2H)-one7.57 (d, J = 8.6 Hz, H4), 6.65 (dd, J₁ = 2 Hz, J₂ = 8.6 Hz, H5), 6.55 (d, J = 2 Hz, H7), 4.63 (s, 2H), 3.89 (s, 3H)197.6, 176.6, 168.2, 125.1, 114.4, 111.7, 96.5, 96.3, 55.9

Data for 6-methoxybenzofuran-3(2H)-one is presented as a representative example. rsc.org

Mass Spectrometry (MS and ESI MS) for Molecular Weight Determination

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a critical tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), provides highly accurate molecular weight data, allowing for the determination of the elemental composition of a molecule. For benzofuran-3(2H)-one derivatives, ESI-MS is commonly used to generate protonated molecules ([M+H]⁺) or other adducts, from which the exact mass can be determined. For example, the calculated mass for the protonated molecule of 6-methoxybenzofuran-3(2H)-one (C₉H₉O₃⁺) is 165.0552, with an experimental value found at 165.0535. rsc.org This high degree of accuracy confirms the molecular formula of the compound.

Compound Ionization Method Calculated m/z Found m/z
6-methoxybenzofuran-3(2H)-oneESI165.0552 ([M+H]⁺)165.0535
(Z)-6-Hydroxy-2-(4-hydroxybenzylidene)benzofuran-3(2H)-oneESI277.0477 ([M+Na]⁺)277.0481

Data for related benzofuran-3(2H)-one derivatives are presented as representative examples. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies, providing a "fingerprint" of the molecule.

For 2,2-Dimethoxy-1-benzofuran-3(2H)-one, the most prominent absorption band would be due to the carbonyl (C=O) stretching vibration of the ketone in the furanone ring, which is expected in the region of 1700-1750 cm⁻¹. Other key absorptions would include C-O stretching vibrations for the ether and methoxy groups, and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule. For example, in a series of synthesized benzofuran-3(2H)-ones, strong C=O stretching bands were observed in the range of 1723-1755 cm⁻¹. researchgate.net

Functional Group Expected IR Absorption Range (cm⁻¹)
Carbonyl (C=O) stretch (ketone)1700 - 1750
C-O stretch (ether/methoxy)1000 - 1300
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The absorption maxima (λₘₐₓ) and the intensity of absorption are characteristic of the electronic structure of the molecule.

The UV-Vis spectrum of benzofuran-3(2H)-one derivatives is characterized by π → π* electronic transitions within the aromatic system. researchgate.net The position and intensity of the absorption bands are influenced by the substitution pattern on the benzofuranone core. Generally, these compounds exhibit strong absorption in the UV region. For instance, various benzofuran (B130515) derivatives show absorption bands in the range of 284-350 nm. researchgate.net

X-ray Diffraction (XRD) for Single Crystal Molecular Structure Elucidation

For novel benzofuran-3(2H)-one derivatives, obtaining a single crystal suitable for XRD analysis is a primary goal for unambiguous structural confirmation. The analysis of the diffraction pattern allows for the construction of an electron density map, from which the positions of the individual atoms can be determined. For example, the crystal structure of (Z)-2-(2-Hydroxy-4-methoxybenzylidene)-1-benzofuran-3(2H)-one revealed a planar 1-benzofuranone unit. nih.gov

Compound Crystal System Space Group Key Structural Features
(Z)-2-(2-Hydroxy-4-methoxybenzylidene)-1-benzofuran-3(2H)-oneMonoclinicP2₁/cPlanar 1-benzofuranone unit
3-(Propan-2-ylidene)benzofuran-2(3H)-oneMonoclinicP2₁/cTwo independent, highly planar molecules in the asymmetric unit

Data for related benzofuran-3(2H)-one derivatives are presented as representative examples. nih.govvensel.org

Chromatographic Techniques (e.g., Thin-Layer Chromatography, Column Chromatography) for Reaction Monitoring and Purification

Chromatographic techniques are essential for monitoring the progress of chemical reactions and for the purification of the desired products.

Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products. The different components of the reaction mixture travel up the TLC plate at different rates, allowing for their separation and visualization.

Column chromatography is a preparative technique used to separate and purify larger quantities of compounds from a mixture. The crude product is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent (eluent) is passed through the column to separate the components based on their different affinities for the stationary and mobile phases. The synthesis of various benzofuran derivatives often employs column chromatography for purification. nih.govnih.gov

Fluorescence Imaging Studies

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. Certain molecules, known as fluorophores, can be used as probes in biological systems. Benzofuran derivatives have been investigated for their fluorescent properties and potential applications in bioimaging. nih.gov

The fluorescence properties of benzofuran-3(2H)-one derivatives are dependent on their chemical structure, including the nature and position of substituents. Studies on related benzofuran structures have shown that they can exhibit significant fluorescence, making them candidates for use as fluorescent probes. rsc.org For example, some benzofuran derivatives have been studied for their ability to bind to and image specific biological targets. nih.gov The study of these properties can provide insights into the potential applications of this compound in cellular imaging and diagnostics.

Transient Spectroscopy for Reaction Intermediate Detection

Transient absorption spectroscopy is a powerful pump-probe technique used to investigate the kinetics and mechanisms of fast reactions by detecting and characterizing short-lived reaction intermediates. This method involves exciting a sample with a short pulse of light (the pump) and then monitoring the changes in its absorption spectrum using a second, weaker pulse of light (the probe) at various time delays. By analyzing the transient absorption spectra, researchers can identify fleeting species such as excited states, radicals, or ions that are formed during a chemical transformation, providing critical insights into the reaction pathway.

Despite the utility of this technique, a comprehensive review of the scientific literature indicates a lack of specific studies employing transient spectroscopy to investigate the reaction intermediates of this compound. Research on related benzofuran systems often focuses on their synthesis or their roles as products in photochemical reactions, rather than their own subsequent reactivity and transient species. Therefore, detailed research findings on the direct detection of reaction intermediates from this specific compound using transient spectroscopy are not currently available in published literature.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For organic compounds, this most commonly involves quantifying the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula. A close correlation between the found and calculated values serves as a crucial piece of evidence for verifying the purity and empirical formula of a synthesized compound.

For this compound, the molecular formula is C₁₀H₁₀O₄. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Oxygen: ~15.999 u) and the molecular weight of the compound (194.18 g/mol ).

The theoretical percentages are:

Carbon (C): (10 * 12.011 / 194.18) * 100% ≈ 61.86%

Hydrogen (H): (10 * 1.008 / 194.18) * 100% ≈ 5.19%

Oxygen (O): (4 * 15.999 / 194.18) * 100% ≈ 32.95%

While specific experimental data for this compound is not detailed in readily available literature, the standard for reporting requires experimental values to be within ±0.4% of the theoretical values to confirm the compound's identity and purity. This comparison is a standard characterization step in the synthesis of novel organic molecules, including various benzofuran derivatives. scispace.com

Table 1. Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (u)CountTotal Mass (u)Percentage (%)
CarbonC12.01110120.1161.86
HydrogenH1.0081010.085.19
OxygenO15.999463.99632.95
Total 194.186 100.00

Computational and Theoretical Studies of 2,2 Dimethoxy 1 Benzofuran 3 2h One and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the geometric and electronic properties of benzofuranone systems.

Density Functional Theory (DFT) has become a primary tool for investigating the properties of complex molecules due to its high accuracy at a reasonable computational cost. researchgate.net For benzofuran (B130515) derivatives, DFT is widely used to explore molecular properties and optimize geometries. jetir.orgphyschemres.org The hybrid exchange-correlation functional B3LYP with a suitable basis set, such as 6-311+(d,p), is commonly employed to compute various molecular characteristics. researchgate.net

DFT calculations provide reliable information on structural parameters (bond lengths and angles), vibrational frequencies, and electronic properties. physchemres.org Studies on benzofuran analogs have shown excellent agreement between harmonic wavenumbers calculated via DFT and experimental FT-IR values. researchgate.net This theoretical approach is crucial for understanding the relationship between the geometry and electronic properties of these chemical compounds. nih.gov The insights gained from DFT are valuable for predicting the physicochemical properties of molecules like 2,2-Dimethoxy-1-benzofuran-3(2H)-one. physchemres.org

Table 1: Representative Molecular Properties of a Benzofuran Analog Calculated Using DFT (B3LYP/6-311+G(d,p))
PropertyCalculated Value
Total Energy (a.u.)-1175.74
Dipole Moment (Debye)4.51
Polarizability (a.u.)215.3
HOMO Energy (eV)-6.65
LUMO Energy (eV)-1.82

Alongside DFT, ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are utilized for computational studies of benzofuran systems. The HF method provides a foundational understanding of the electronic structure, although it does not fully account for electron correlation. hust.edu.vn MP2, a post-Hartree-Fock method, improves upon HF by including electron correlation effects, leading to more accurate energy and property predictions.

In studies of the parent compound, 1-benzofuran, both HF and DFT methods have been employed to examine its properties in different environments, such as the gas phase and in solution. researchgate.net These methods are essential for calculating the fundamental electronic properties that govern the molecule's behavior and reactivity. While the HFR approach does not account for correlation energy, it provides a valuable baseline for more advanced calculations. hust.edu.vn

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical reactivity and physical properties. Analyses of molecular orbitals, electrostatic potential, and bonding interactions are critical for a comprehensive understanding of this compound.

The analysis of frontier molecular orbitals (FMOs), specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for understanding chemical reactivity. hust.edu.vnnih.gov The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.govnih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govscirp.org

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability. nih.govnih.gov For benzofuran derivatives, a lower energy gap is associated with being softer and more reactive. jetir.orgresearchgate.net For instance, studies on 1-benzofuran have shown that the HOMO-LUMO gap can be influenced by the solvent environment, decreasing in more polar solvents. researchgate.net This analysis helps in predicting the most reactive sites within the molecule. nih.gov

Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Benzofuran Analog
ParameterValue (eV)
EHOMO-6.646
ELUMO-1.816
Energy Gap (ΔE)4.830
Chemical Hardness (η)2.415
Chemical Potential (µ)-4.231

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. deeporigin.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. wolfram.com Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies positive potential (electron-poor) regions, prone to nucleophilic attack. deeporigin.comwolfram.com

MEP analysis is instrumental in identifying potential binding sites for electrostatic interactions between a molecule and its biological target. deeporigin.com For benzofuran derivatives, MEP maps help to explore the chemical reactivity of the molecule by highlighting the electron-rich and electron-deficient areas. jetir.orgresearchgate.net This visualization is crucial for rational drug design and understanding intermolecular interactions. deeporigin.com

Natural Bond Orbital (NBO) analysis is a theoretical method used to investigate charge transfer and hyperconjugative interactions within a molecule. rsc.org It examines the interactions between filled (donor) and vacant (acceptor) orbitals and provides a quantitative measure of the stabilization energy associated with these interactions.

Mulliken Atomic Charges and Dipole Moments

Mulliken atomic charge calculations are instrumental in quantum chemistry for understanding the electronic structure, dipole moment, polarizability, and various other molecular properties of a compound. researchgate.net For benzofuranone derivatives, these charges are typically determined using Density Functional Theory (DFT) methods, such as with the B3LYP functional and a 6-31G(d,p) or similar basis set. researchgate.net The analysis of atomic charges reveals the distribution of electron density over the atoms, identifying electrophilic and nucleophilic sites within the molecule.

In studies of benzofuranone analogs, the oxygen atoms, particularly the carbonyl oxygen and the oxygen within the furan (B31954) ring, consistently exhibit the most significant negative charges. researchgate.net This accumulation of negative charge indicates their high electronegativity and role as potential sites for electrophilic attack. Conversely, the carbon atom of the carbonyl group displays a significant positive charge, marking it as a primary electrophilic center. The distribution of charges across the fused benzene (B151609) ring is also influenced by the substituents attached.

The dipole moment is a crucial descriptor of molecular polarity, arising from the non-uniform distribution of charges. Computational studies on benzofuran derivatives and other heterocyclic systems show that both the magnitude and direction of the dipole moment are highly sensitive to the molecular structure and substituent groups. nih.govencyclopedia.pub For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the dipole moment, which in turn affects the molecule's intermolecular interactions, solubility, and nonlinear optical (NLO) properties. In one study on novel pyrazolo[3,4-b]pyridine derivatives incorporating a benzofuran moiety, the electric dipole moment was determined as part of a broader investigation into its NLO properties. semanticscholar.orgrsc.org

Table 1: Illustrative Mulliken Atomic Charges for a Benzofuranone Analog Note: This data is representative for a related benzofuranone structure, as specific data for this compound was not available in the searched literature. The numbering may not correspond to the target molecule.

AtomCharge (a.u.)
O1 (furan ring)-0.25
C20.15
C3 (carbonyl C)0.35
O4 (carbonyl O)-0.40
C5-0.10
C6-0.05
C7-0.08
C8-0.06
C90.12
C100.05

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures and understand their electronic behavior. researchgate.net For complex organic molecules like benzofuran derivatives, methods such as DFT are frequently employed to calculate vibrational (FT-IR and Raman) spectra, nuclear magnetic resonance (NMR) chemical shifts, and electronic (UV-Vis) absorption spectra. semanticscholar.orgrsc.org

Theoretical vibrational frequencies are typically calculated using methods like B3LYP with extended basis sets (e.g., 6-311++G(d,p)). semanticscholar.orgresearchgate.net These calculated wavenumbers often show a high correlation with experimental FT-IR and Raman spectra, although they are sometimes scaled to correct for anharmonicity and other systematic errors. semanticscholar.org Such analyses allow for precise assignment of vibrational modes to specific functional groups and skeletal motions within the molecule. researchgate.netnih.gov

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts (¹H and ¹³C). semanticscholar.orgresearchgate.net Theoretical chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), generally exhibit excellent agreement with experimental spectra, aiding in the structural elucidation of newly synthesized compounds. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic absorption spectra. researchgate.net By calculating the energies of electronic transitions, typically the HOMO-LUMO transition, researchers can correlate these values with the absorption maxima (λmax) observed in experimental UV-Vis spectra. nih.govsemanticscholar.org The choice of solvent can be incorporated into these calculations using models like the Polarizable Continuum Model (PCM), which helps in accurately predicting spectra in different solvent environments. semanticscholar.orgrsc.org

Computational Modeling of Reaction Mechanisms

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions involving benzofuran derivatives. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states, intermediates, and products. This approach provides deep insights into reaction feasibility, kinetics, and regioselectivity.

For example, in the synthesis of a novel pyrazolo[3,4-b]pyridine from a furo[3,2-g]chromene-6-carbonitrile precursor, computational studies were employed to understand the reaction pathway. semanticscholar.orgrsc.org By calculating the total energy and thermodynamic parameters, researchers confirmed the high stability of the final product compared to other potential isomers. semanticscholar.orgrsc.org Furthermore, the analysis of local reactivity descriptors, derived from the electronic structure, helped to explain why the reaction proceeded through a specific route. The calculations showed that the nucleophilic attack occurred at the most electrophilic carbon center, guiding the ring-opening and subsequent ring-closure cascade to yield the observed product. semanticscholar.orgrsc.org

These computational models can also predict the activation energies of different reaction steps, which are crucial for understanding the reaction kinetics. By comparing the energies of different possible transition states, the most favorable reaction pathway can be determined. This predictive capability is invaluable in designing synthetic routes and optimizing reaction conditions for creating complex benzofuran-based molecules.

Solvatochromic and Non-linear Optical (NLO) Property Investigations

The interaction between a solute and the surrounding solvent can influence its electronic absorption and emission spectra, a phenomenon known as solvatochromism. Benzofuran derivatives have been investigated for their solvatochromic properties, which are linked to changes in their dipole moments upon electronic excitation. nih.gov Computational methods, particularly TD-DFT combined with continuum solvation models like PCM, are used to simulate these effects. semanticscholar.orgrsc.org These studies help in understanding how solvent polarity affects the ground and excited states of the molecule, which is crucial for applications in sensors and molecular probes. nih.gov

Non-linear optical (NLO) properties of organic materials are of significant interest for applications in photonics and optoelectronics. researchgate.netethernet.edu.et Computational chemistry plays a key role in the design and prediction of NLO properties of new molecules. For benzofuran analogs, calculations focus on determining the electric dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ). semanticscholar.orgrsc.org

These parameters are calculated using DFT methods, often with specialized functionals like CAM-B3LYP, which are better suited for describing charge-transfer excitations relevant to NLO activity. semanticscholar.org The calculated values help in understanding the structure-property relationships. For instance, the introduction of strong electron-donating and electron-accepting groups into the benzofuran scaffold can significantly enhance the first hyperpolarizability (β), a key measure of second-order NLO activity. nih.gov The computational prediction of large β values can guide synthetic efforts toward molecules with promising NLO properties for technological applications. rsc.org

Table 2: Calculated NLO Properties for a Benzofuran Analog Note: This data is representative for a related benzofuran derivative structure.

PropertyCalculated ValueUnit
Dipole Moment (μ)5.50Debye
Polarizability (α)35.1 x 10⁻²⁴esu
First Hyperpolarizability (β)20.2 x 10⁻³⁰esu

Thermodynamic Property Calculations at Varied Temperatures

Theoretical calculations can provide valuable information about the thermodynamic properties of molecules, such as heat capacity (C°p,v), entropy (S°), and enthalpy (H°), over a range of temperatures. semanticscholar.orgrsc.org These properties are derived from the vibrational frequencies calculated using quantum chemical methods like DFT.

By analyzing the vibrational, translational, and rotational contributions to the molecular partition function, it is possible to compute these thermodynamic parameters. Such calculations have been performed for novel benzofuran-containing heterocyclic systems to understand their stability and behavior under different thermal conditions. semanticscholar.orgrsc.org The results of these calculations can predict how the stability of the compound changes with temperature, which is essential information for its synthesis, purification, and storage. For instance, the calculated heat of formation can be used to compare the relative stability of different isomers. researchgate.net

Table 3: Calculated Thermodynamic Properties at Different Temperatures for a Benzofuran Analog Note: This data is representative for a related benzofuran derivative structure.

Temperature (K)S° (cal mol⁻¹ K⁻¹)C°p,v (cal mol⁻¹ K⁻¹)H° (kcal mol⁻¹)
100.0085.530.12.1
200.00115.255.86.5
298.15140.378.913.2
400.00165.198.522.1
500.00188.7114.332.8

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational vibrational frequency analysis is a powerful method to interpret and assign these experimental spectra. nih.gov For 2(3H)-benzofuranone, a close analog of the target compound, detailed vibrational analyses have been performed using semi-empirical (AM1) and DFT methods. researchgate.netnih.gov

The process involves first optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. researchgate.net The results provide a set of vibrational modes, each with a specific frequency and intensity. A key aspect of this analysis is the Potential Energy Distribution (PED), which describes the contribution of individual internal coordinates (like bond stretching, angle bending, and torsions) to each normal mode of vibration. PED analysis allows for an unambiguous assignment of the calculated frequencies to specific molecular motions. For example, it can distinguish between C=O stretching, C-C stretching modes within the aromatic ring, and C-H bending vibrations. nih.gov

In the study of 2(3H)-benzofuranone, this analysis helped to explain features in the experimental spectra, such as the splitting of the carbonyl (C=O) stretching frequency, which was attributed to Fermi resonance. researchgate.netnih.gov Such detailed assignments are crucial for confirming the structure of the molecule and understanding its intramolecular dynamics.

Structure Activity Relationship Sar Studies of Benzofuran 3 2h One Derivatives

Correlative Analysis of Structural Modifications and Cellular Activity

Systematic modifications of the benzofuran-3(2H)-one scaffold have provided significant insights into the correlation between chemical structure and cytotoxic activity against cancer cell lines. The introduction of different substituents at various positions on the benzofuran (B130515) ring system has been shown to modulate the biological activity.

For instance, the substitution at the C2-position of the benzofuranone moiety has been a key area of investigation. Studies on a series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives demonstrated that the nature and position of substituents on the benzofuranone core significantly influence their antimalarial activity. In one study, derivatives were tested against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. The results highlighted that specific substitutions are crucial for potent activity. For example, (Z)-6-chloro-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone exhibited high potency against the K1 strain, while (Z)-7-methoxy-2-(5-nitrothiophene-2-ylmethylene)-3(2H)-benzofuranone was most active against the 3D7 strain. nih.gov

The anticancer activity of benzofuran-3(2H)-one derivatives has also been evaluated. In a study focusing on derivatives with substitutions at the C2-position, it was observed that the introduction of alkyl chains and aromatic rings enhanced anti-proliferative activities against human breast cancer cells. This enhancement is attributed to an increase in hydrophobic interactions. researchgate.net

The following table summarizes the in vitro inhibitory activities of selected halogenated benzofuran derivatives against multiple cancer cell lines, illustrating the impact of structural modifications on cellular activity.

CompoundCell LineIC50 (μM)GI50 (μM)
1 K5625ND
HL600.1ND
2 PLK1 PBD16.4ND
3 A-549ND1.8
MCF-7ND0.7
Panc-1ND1.3
HT-29ND1.6
ND: Not Determined

Data sourced from a review on benzofuran derivatives with potential anticancer activity. nih.gov

Pharmacophore Identification and Lead Compound Optimization

Pharmacophore modeling is a crucial tool in drug discovery for identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. mdpi.com For benzofuran derivatives, pharmacophore models have been developed to guide the design and optimization of lead compounds with improved potency and selectivity.

A pharmacophore model for benzofuran-1,2,3-triazole hybrids as potential inhibitors of the epidermal growth factor receptor (EGFR) in lung cancer was generated based on three essential features: two hydrogen bond acceptors and one hydrogen bond donor. This model was then used to screen a library of compounds to identify novel hits with potentially improved binding affinity. nih.gov

In the context of benzofuran-3(2H)-ones, docking studies have been employed to understand the binding interactions with target proteins. For instance, the binding affinity of novel benzofuran-3(2H)-one derivatives with progesterone and estrogen receptors was investigated using AUTODOCK4.2. The unsubstituted benzofuran-3(2H)-one (aurone) showed a binding energy of -5.43 kcal/mol. In contrast, a diversely substituted derivative demonstrated a significantly higher binding energy of -11.07 kcal/mol for the ligand-progesterone receptor-binding complex, with a Ki of 7.68 nM. researchgate.net These computational approaches are instrumental in optimizing lead compounds by suggesting structural modifications that can enhance binding affinity and, consequently, biological activity.

The optimization process often involves iterative cycles of design, synthesis, and biological evaluation. For example, based on SAR data, medicinal chemists can introduce specific functional groups to enhance interactions with the target protein, improve pharmacokinetic properties, or reduce off-target effects.

Mechanistic Insights Derived from SAR Analysis (e.g., Influence of Substituents on ROS Generation)

Structure-activity relationship studies not only guide the optimization of compound potency but also provide valuable insights into the underlying mechanisms of action. For certain benzofuran derivatives, their cytotoxic effects have been linked to the induction of oxidative stress and the generation of reactive oxygen species (ROS) in cancer cells.

Research on bromoalkyl and bromoacetyl derivatives of benzofurans has indicated that these compounds exhibit high cytotoxicity. semanticscholar.org Mechanistic studies on some of these derivatives revealed pro-oxidative effects, leading to an increase in ROS levels within cancer cells, particularly after a 12-hour incubation period. An elevated concentration of hydrogen peroxide was observed, suggesting that the oxidative action of these benzofurans in leukemia cells may be associated with the generation of superoxide (B77818). semanticscholar.org This pro-oxidative mechanism can trigger apoptotic pathways in cancer cells.

The proapoptotic properties of certain benzofuran derivatives have been confirmed through assays such as Caspase-Glo 3/7 and Annexin V-FITC tests, which demonstrated the induction of apoptosis in K562 leukemia cells. semanticscholar.org Furthermore, some of these compounds were found to inhibit the release of the proinflammatory interleukin 6 (IL-6) in cancer cells. semanticscholar.org

These findings suggest that the substituents on the benzofuran ring can significantly influence the compound's ability to modulate cellular redox balance, providing a mechanistic basis for their anticancer activity. The ability of certain benzofuran derivatives to induce ROS generation highlights a potential therapeutic strategy for targeting cancer cells, which often have a compromised antioxidant defense system.

Applications and Emerging Research Areas of Benzofuran 3 2h One Systems

Synthetic Utility in Organic Chemistry

The unique structural and electronic properties of the benzofuran-3(2H)-one core render it a versatile intermediate in a multitude of organic transformations. Its utility spans from serving as a latent functional group in protecting group strategies to acting as a foundational precursor for the assembly of intricate heterocyclic frameworks and natural products.

Protecting Group Chemistry (e.g., 3′,5′-Dimethoxybenzoin Esters)

Derivatives of the benzoin (B196080) structure, which can be considered related to the benzofuranone system, have been effectively employed in protecting group chemistry. Specifically, 3′,5′-dimethoxybenzoin esters serve as photolabile protecting groups for carboxylic acids. These "caged" compounds are stable under typical chemical conditions but can be cleaved upon irradiation with light of a specific wavelength to release the free carboxylic acid. This strategy offers precise spatial and temporal control over the release of a substrate, a valuable tool in fields like chemical biology and materials science.

The photolytic cleavage of 3′,5′-dimethoxybenzoin esters is wavelength-dependent, allowing for orthogonal deprotection strategies when used in conjunction with other photolabile groups sensitive to different wavelengths, such as the 2-nitroveratryl group. For instance, the 3′,5′-dimethoxybenzoin fragment can be selectively cleaved using a 254 nm light source, while a 2-nitroveratryl group remains intact, being sensitive to longer wavelengths (around 420 nm). This chromatic orthogonality allows for the selective deprotection of multiple functional groups within the same molecule by simply tuning the wavelength of the light source.

Precursors for the Synthesis of Complex Heterocyclic Compounds

The benzofuran-3(2H)-one moiety is a valuable building block in the synthesis of more complex, often biologically active, heterocyclic compounds. Its structure allows for a variety of chemical modifications, making it a key starting material for constructing diverse molecular scaffolds.

One notable application is in the synthesis of spirocyclic compounds, which are characterized by two rings sharing a single common atom. The benzofuran-3(2H)-one core has been utilized to construct novel spiro-pyrrolidine derivatives through [3+2] azomethine ylide cycloaddition reactions. dtu.dkrsc.org This three-component reaction, involving a (Z)-3-benzylidenebenzofuran-2(3H)-one, ninhydrin, and sarcosine, yields potentially bioactive spiro-pyrrolidine compounds with high efficiency and diastereoselectivity. dtu.dk

Furthermore, the benzofuran-3(2H)-one skeleton is a precursor for other complex heterocyclic systems. For example, it is a key intermediate in the catalytic asymmetric synthesis of various chiral benzofuranones. semanticscholar.org The development of such synthetic methodologies is crucial as it provides access to enantiomerically pure compounds, which is often a prerequisite for therapeutic applications. The versatility of the benzofuran-3(2H)-one system makes it an important starting point for generating libraries of diverse heterocyclic compounds for drug discovery and other applications. researchgate.net

Role as Intermediates in Total Synthesis of Natural Products

The benzofuran (B130515) ring is a core structural feature in numerous biologically active natural products. Consequently, the development of synthetic routes to these complex molecules often relies on strategies for the construction of the benzofuran nucleus. Benzofuran-3(2H)-one derivatives can serve as key intermediates in these synthetic pathways.

A notable example is the total synthesis of the natural product Egonol, a compound first isolated from the seed oil of Styrax japonicum. Egonol has demonstrated various biological activities, including insecticidal and antimicrobial properties. Several total syntheses of Egonol have been reported, with some strategies potentially involving intermediates structurally related to the benzofuran-3(2H)-one core, which are then further elaborated to achieve the final natural product structure. The ability to efficiently construct the benzofuran scaffold is a critical aspect of these synthetic endeavors, highlighting the importance of versatile intermediates like benzofuran-3(2H)-one derivatives.

Interdisciplinary Research in Chemical Biology

The benzofuran-3(2H)-one scaffold and its derivatives have emerged as privileged structures in medicinal chemistry and chemical biology due to their ability to interact with a wide range of biological targets. This has led to extensive research into their potential as therapeutic agents and as chemical probes to investigate cellular processes.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase/Butyrylcholinesterase Inhibitors)

A significant area of research has focused on the development of benzofuran-based derivatives as inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is a key therapeutic strategy for the management of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain.

Numerous studies have reported the synthesis and evaluation of various series of benzofuran derivatives, demonstrating their potent inhibitory activity against both AChE and BChE. For instance, a series of novel benzofuran-based compounds were designed and synthesized, with some exhibiting IC50 values in the nanomolar range, comparable to the approved drug Donepezil. Specifically, 5,6-dimethoxybenzofuran-3-one derivatives bearing a benzyl (B1604629) pyridinium (B92312) moiety have shown potent dual inhibition of both AChE and BChE.

Below are interactive data tables summarizing the inhibitory activities of selected benzofuran-3(2H)-one derivatives against Acetylcholinesterase and Butyrylcholinesterase.

Inhibition of Acetylcholinesterase (AChE) by Benzofuran-3(2H)-one Derivatives

Compound IC50 (µM)
5b 0.052
5a 0.061
5c 0.073
5d 0.088

Inhibition of Butyrylcholinesterase (BChE) by Benzofuran-3(2H)-one Derivatives

Compound IC50 (µM)
5g 0.106
5f 0.112
5e 0.128
5d 0.141

Cellular Pathway Modulation

Beyond enzyme inhibition, benzofuran-3(2H)-one derivatives have been shown to modulate various cellular pathways, underscoring their potential in treating a range of diseases, including cancer and viral infections.

One significant finding is the identification of benzofuran-3(2H)-one derivatives as novel inhibitors of the Death-associated protein kinase-related apoptosis-inducing kinase-2 (DRAK2). DRAK2 is a serine/threonine kinase that plays a crucial role in cell death signaling pathways. Inhibition of DRAK2 by these compounds was found to protect pancreatic islet β-cells from apoptosis, suggesting a potential therapeutic strategy for diabetes.

Furthermore, other benzofuran derivatives have been demonstrated to induce apoptosis in cancer cells through various mechanisms. For example, a novel synthetic benzofuran derivative, BL-038, was shown to induce apoptosis in human chondrosarcoma cells through the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of caspase-dependent pathways. Similarly, certain benzofuran-substituted chalcone (B49325) derivatives have been found to trigger apoptotic cell death in human lung and breast cancer cells via the extrinsic pathway.

The anticancer properties of benzofuran derivatives also extend to the modulation of key signaling pathways involved in cell growth and proliferation. Some derivatives have been investigated as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is often dysregulated in cancer. Additionally, certain benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway, which is involved in the innate immune response. This activity has been linked to broad-spectrum antiviral effects, highlighting another promising therapeutic avenue for this class of compounds.

Reactive Oxygen Species (ROS) Generation Mechanisms

Reactive Oxygen Species (ROS) are highly reactive molecules derived from oxygen, playing a dual role in cellular biology as both signaling molecules and mediators of cell damage. nih.gov The generation of ROS is a recognized mechanism of action for various antimicrobial and anticancer compounds. researchgate.net In biological systems, ROS are naturally formed as byproducts of aerobic metabolism, particularly within the mitochondria through the electron transport chain. nih.gov Enzymes such as NADPH oxidases and xanthine (B1682287) oxidase are also major endogenous sources of ROS. nih.govmdpi.com

Certain chemical structures, like those found in quinones and related heterocyclic compounds, can induce or enhance the production of ROS. researchgate.net This process often involves successive single-electron reductions, leading to the formation of superoxide (B77818) anions (•O2−), which can be subsequently converted to other ROS like hydrogen peroxide (H2O2). nih.govresearchgate.net This induced oxidative stress can target and damage critical biomolecules, including lipids, proteins, and DNA, ultimately leading to cell death. researchgate.net This mechanism is considered a potential strategy for treating bacterial infections and a mode of action for some anticancer agents. researchgate.net

Apoptosis Induction in Cellular Models (e.g., K562 cells)

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells, and its induction is a primary goal of many cancer therapies. iranjournals.ir Studies on human chronic myeloid leukemia K562 cells have demonstrated that various compounds can trigger apoptosis. For instance, the natural compound jolkinolide B was shown to induce characteristic apoptotic features in K562 cells, including cell shrinkage, nuclear condensation, and DNA fragmentation. nih.gov Similarly, certain chalcone derivatives have been found to induce apoptosis in K562 cells by down-regulating the anti-apoptotic protein Bcl-2, thereby shifting the Bcl-2/Bax ratio in favor of cell death. researchgate.net

The induction of apoptosis in K562 cells is often linked to the mitochondrial pathway. iranjournals.ir This can be initiated by an increase in intracellular ROS and calcium ion levels, which in turn disrupts the mitochondrial membrane potential and impairs ATP synthesis. mdpi.com These events can lead to the activation of key executioner enzymes like caspase-3, culminating in the systematic dismantling of the cell. mdpi.com For example, the antimicrobial peptide AMP-17 has been shown to induce apoptosis in K562 cells through such a mitochondria-mediated pathway. mdpi.com

Inhibition of Proinflammatory Cytokine Release (e.g., IL-6)

Chronic inflammation is linked to the development of various diseases, and the inhibition of proinflammatory cytokines is a key therapeutic strategy. Interleukin-6 (IL-6) is a major cytokine involved in inflammatory responses. nih.gov Research has shown that compounds incorporating a benzofuran moiety can effectively inhibit the release of proinflammatory cytokines. A study on spiroindolone analogues bearing a benzofuran core demonstrated that several compounds markedly inhibited the lipopolysaccharide (LPS)-induced release of IL-6 and Tumor Necrosis Factor-alpha (TNF-α) in fibroblast cells. nih.gov This highlights the potential of the benzofuran scaffold in developing anti-inflammatory agents. nih.gov Furthermore, other benzofuran derivatives isolated from the fungus Penicillium crustosum have shown anti-inflammatory activity by inhibiting nitric oxide (NO) production in LPS-stimulated macrophages. mdpi.com

Modulation of Transcriptional Activity (e.g., NF-κB, AP-1)

The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of the inflammatory response, controlling the expression of genes involved in inflammation, immunity, and cell survival. Inhibition of the NF-κB signaling pathway is a significant mechanism for anti-inflammatory action. Research on exendin-4 (B13836491), a GLP-1 receptor agonist, showed it could suppress the nuclear translocation of the p65 component of NF-κB in macrophages, thereby inhibiting the inflammatory response. nih.gov Similarly, 2-Methoxyestradiol has been found to inhibit VCAM-1 expression and subsequent monocyte adhesion by preventing the nuclear translocation of the NF-κB p65 subunit in human umbilical vascular endothelial cells (HUVECs). nih.gov This inhibition was mediated through the PI3K/Akt signaling pathway. nih.gov These findings suggest that modulation of NF-κB activity is a plausible mechanism for the bioactivity of heterocyclic compounds like benzofuranones.

Adhesion of Monocytes to Epithelial Cells Inhibition

The adhesion of monocytes to the vascular endothelium is a critical early step in the development of atherosclerosis. nih.gov This process is mediated by the expression of adhesion molecules on the surface of endothelial cells. The inhibition of this adhesion is a promising therapeutic target. Studies have shown that the GLP-1 receptor agonist exendin-4 significantly inhibits the adhesion of monocytes to the aortic endothelium. nih.gov This effect is linked to a reduction in the inflammatory response in macrophages. nih.gov Another compound, 2-Methoxyestradiol, prevents the attachment of monocytes to HUVECs by downregulating the expression of Vascular Cell Adhesion Protein-1 (VCAM-1). nih.gov The inhibition of VCAM-1 expression effectively reduces the sites available for monocyte binding, thus preventing the initiation of the atherosclerotic cascade. nih.gov

Identification of Molecular Targets (e.g., Tubulin)

Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport. nih.gov Because of its central role in cell proliferation, tubulin is a well-established target for anticancer drugs. nih.govnih.gov Dihydrobenzofuran neolignans have demonstrated activity against Trypanosoma cruzi, and in silico studies suggest these compounds may destabilize tubulin-microtubule dynamics, indicating tubulin as a potential molecular target. mdpi.com The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.gov This makes tubulin a key target for the development of novel therapeutic agents based on heterocyclic scaffolds like benzofuran. nih.gov

Antimicrobial Efficacy Investigations

The benzofuran-3(2H)-one scaffold has been extensively investigated as a source of novel antimicrobial agents. Derivatives have shown a broad spectrum of activity against bacteria, fungi, and various protozoan parasites.

Antibacterial and Antifungal Activities

Benzofuran derivatives have demonstrated notable antibacterial and antifungal properties. scienceopen.com For instance, certain (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives have shown strong activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Other studies have confirmed the efficacy of different benzofuran-based compounds against bacteria such as S. aureus, Escherichia coli, and fungi like Candida albicans. imjst.orgnih.govnih.gov Aza-benzofuran compounds isolated from Penicillium crustosum exhibited moderate antibacterial activity against Salmonella typhimuriumi and Staphylococcus aureus, while oxa-benzofuran derivatives from the same source were active against fungal plant pathogens like Penicillium italicum and Fusarium oxysporum. mdpi.com

Compound ClassTarget OrganismActivity NotedReference
(Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranonesMethicillin-resistant Staphylococcus aureus (MRSA)Strong antibacterial activity nih.gov
3-Substituted Isobenzofuran-1(3-H)-onesE. coli, S. aureus, C. albicansGood inhibition power imjst.org
Aza-benzofurans (from P. crustosum)S. typhimuriumi, S. aureusModerate antibacterial activity mdpi.com
Oxa-benzofurans (from P. crustosum)P. italicum, F. oxysporum, C. musaePotent antifungal activity mdpi.com

Antiprotozoal Activities (Antitrypanosomal, Antileishmanial, Antiplasmodial)

Derivatives of the benzofuran-3(2H)-one system have shown significant promise as agents against protozoan parasites responsible for devastating diseases.

Antileishmanial Activity: A series of (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones exhibited prominent activity against Leishmania major promastigotes and were exceptionally potent against Leishmania donovani amastigotes. nih.gov For example, (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone showed an IC50 value of 0.016 μM against L. donovani. nih.gov Dihydrobenzofuran neolignans have also been reported to inhibit the growth of L. (L.) amazonensis and L. donovani. mdpi.com

Antitrypanosomal Activity: Dihydrobenzofuran-type neolignans have been evaluated against amastigote forms of Trypanosoma cruzi, the parasite that causes Chagas disease. mdpi.com Several of these compounds demonstrated significant activity, with one exhibiting an IC50 of 3.26 μM against the Y strain of the parasite, marking them as potential prototypes for new antiparasitic drugs. mdpi.com

Antiplasmodial Activity: A range of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones have been screened for activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov These compounds showed potent activity against both drug-sensitive (3D7) and multidrug-resistant (K1) strains. nih.gov Notably, (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone was highly active against the resistant K1 strain (IC50 = 0.654 nM), while (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone was most potent against the 3D7 strain (IC50 = 0.28 μM). nih.gov Some of these compounds were also shown to be active in an in vivo mouse model against Plasmodium berghei. researchgate.net

ActivityCompound Class/ExampleTarget OrganismIC50 ValueReference
Antileishmanial(Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranoneLeishmania donovani (amastigote)0.016 µM nih.gov
AntitrypanosomalDihydrobenzofuran neolignan (Compound 1)Trypanosoma cruzi (Y strain amastigote)3.26 µM mdpi.com
Antiplasmodial(Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranonePlasmodium falciparum (K1, resistant)0.654 nM nih.gov
(Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranonePlasmodium falciparum (3D7, sensitive)0.28 µM nih.gov

Based on a thorough review of available scientific literature, there is currently insufficient specific data on the chemical compound 2,2-Dimethoxy-1-benzofuran-3(2H)-one to provide a detailed article covering the requested topics of antineoplastic, herbicidal, antioxidant, and anti-inflammatory activities, or its applications in advanced materials science as a fluorescent probe or brightening agent.

The broader class of compounds, benzofurans and benzofuranones, has been the subject of extensive research, and various derivatives have shown significant biological activities and material properties. nih.govnih.gov Studies on different substituted benzofuranones have explored their potential as anticancer nih.govnih.govejmo.orgmdpi.com, antioxidant nih.govresearchgate.netnih.gov, and anti-inflammatory agents. ijper.orgnih.gov Likewise, the core benzofuran structure has been investigated for its fluorescent properties. nih.gov

However, the research required to populate the specific sections and subsections of the requested outline for the exact compound This compound is not present in the currently available search results. Generating content for the specified outline would require extrapolation from related but distinct molecules, which would violate the instruction to focus solely on the named compound. Therefore, a scientifically accurate article strictly adhering to the provided outline for "this compound" cannot be constructed at this time.

Future Directions and Identified Research Gaps in 2,2 Dimethoxy 1 Benzofuran 3 2h One Chemistry

Development of Novel and Green Synthetic Routes

Current synthetic approaches to benzofuran-3(2H)-one scaffolds often rely on multi-step procedures that may involve harsh reagents and generate significant waste. The future development of synthetic routes for 2,2-dimethoxy-1-benzofuran-3(2H)-one should prioritize efficiency, sustainability, and atom economy.

Identified Research Gaps:

One-Pot and Multicomponent Reactions: There is a need for the development of one-pot or three-component reaction strategies that can construct the this compound core in a single, efficient step. Such approaches, which have been successfully applied to other heterocyclic systems, would significantly reduce synthesis time and resource consumption. nih.gov

Catalytic and Eco-Friendly Methods: Exploration of catalytic systems, such as those employing earth-abundant metals or organocatalysts, could lead to more environmentally benign syntheses. The use of greener solvents (e.g., water, glycerol, or deep eutectic solvents) and energy sources (e.g., microwave or ultrasound irradiation) remains an unexplored area for this specific compound. nih.gov

Renewable Starting Materials: A significant leap forward would be the development of synthetic pathways that utilize renewable feedstocks, moving away from petroleum-based starting materials.

Synthetic StrategyPotential Advantages
One-Pot Pseudo Three-Component ReactionReduced workup steps, increased efficiency. researchgate.net
Microwave-Assisted SynthesisRapid reaction times, improved yields.
Flow ChemistryEnhanced safety, scalability, and reproducibility.

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms governing the formation and transformation of this compound is crucial for optimizing existing reactions and discovering new ones. The gem-dimethoxy group at the C2 position likely imparts unique electronic and steric properties that influence its reactivity in ways that are not yet fully understood.

Identified Research Gaps:

Intermediate Characterization: Detailed studies are needed to isolate and characterize reaction intermediates in both the synthesis and derivatization of the title compound. This could involve a combination of spectroscopic techniques and trapping experiments.

Kinetic and Thermodynamic Studies: Performing kinetic and thermodynamic studies on key transformations will provide quantitative data on reaction rates and equilibria, enabling more precise control over reaction outcomes.

Stereochemical Investigations: For reactions that could potentially generate stereoisomers, a deeper understanding of the factors controlling stereoselectivity is required. This is particularly relevant for cycloaddition reactions where the benzofuranone might act as a dienophile or dipolarophile. mdpi.comnih.gov

Advanced Computational Modeling for Predictive Design of Derivatives

Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new this compound derivatives with desired properties. By modeling the structure and reactivity of this scaffold, researchers can prioritize synthetic targets and gain insights that are difficult to obtain through experimentation alone.

Identified Research Gaps:

Predictive Reactivity Models: Development of computational models, using Density Functional Theory (DFT) or other quantum-chemical methods, to predict the most likely sites of reaction and the activation energies for various transformations.

In Silico Screening of Derivatives: High-throughput virtual screening of hypothetical derivatives for potential biological activity (e.g., through molecular docking with protein targets) or material properties could guide synthetic efforts. researchgate.net

Structure-Property Relationship Studies: Correlating calculated electronic and structural parameters (e.g., frontier molecular orbital energies, bond lengths, atomic charges) with experimentally observed properties to build robust quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models.

Computational ToolApplication in Derivative Design
Density Functional Theory (DFT)Elucidating reaction mechanisms and predicting reactivity.
Molecular DockingPredicting binding affinity to biological targets like enzymes. researchgate.net
Quantitative Structure-Activity Relationship (QSAR)Correlating chemical structure with biological activity.

Exploration of Undiscovered Reactivity and Derivatization Pathways

The reactivity of the this compound scaffold is ripe for exploration. The presence of the carbonyl group, the benzene (B151609) ring, and the unique gem-dimethoxy acetal (B89532) offers multiple handles for chemical modification, leading to a wide array of potentially valuable derivatives.

Identified Research Gaps:

Reactivity of the Acetal Group: The stability and reactivity of the 2,2-dimethoxy group under various conditions (e.g., acidic, basic, Lewis acidic) are not well-documented. Investigating its potential for hydrolysis, substitution, or elimination could unlock novel synthetic pathways.

Cycloaddition Reactions: The potential of the benzofuranone core to participate in cycloaddition reactions, either as a 2π or 4π component, is an exciting and unexplored area. mdpi.com

C-H Functionalization: Direct functionalization of the C-H bonds on the aromatic ring would provide an atom-economical route to substituted derivatives, bypassing the need for pre-functionalized starting materials.

Domino and Cascade Reactions: Designing domino or cascade reactions initiated by a transformation at one of the functional groups could lead to the rapid assembly of complex molecular architectures.

Targeted Applications in Emerging Technologies and Molecular Probes

While the parent benzofuran-3(2H)-one scaffold has been investigated for various biological activities, the potential applications of this compound in emerging technologies remain untapped. nih.govmdpi.com Its unique electronic and structural features could be leveraged for the development of novel functional molecules.

Identified Research Gaps:

Fluorescent Probes: The benzofuranone core is a component of some fluorescent molecules. Research is needed to explore whether derivatives of this compound could be designed as fluorescent probes for detecting specific analytes (e.g., metal ions, reactive oxygen species) or for use in bioimaging.

Organic Electronics: The electronic properties of the π-conjugated system could be tuned through derivatization, suggesting potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as components of photosensitizers.

Bioactive Scaffolds: Systematic derivatization and biological screening are necessary to determine if this scaffold can serve as a template for the development of new therapeutic agents, building on the known anticancer and neuroprotective activities of other benzofuranones. researchgate.netnih.gov

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure by identifying methoxy groups (δ 3.5–3.8 ppm for OCH₃) and the benzofuranone carbonyl (δ 170–180 ppm in ¹³C) .
  • X-ray Crystallography : Single-crystal diffraction resolves stereochemistry and confirms substituent positions. SHELX programs (e.g., SHELXL-97) refine structures with high accuracy, particularly for detecting hydrogen bonding and π-π stacking interactions .
  • IR Spectroscopy : Stretching frequencies for C=O (~1750 cm⁻¹) and C-O-C (~1250 cm⁻¹) validate functional groups .

How can crystallographic data contradictions (e.g., disordered methoxy groups) be resolved during refinement?

Advanced
Disorder in methoxy groups or benzofuranone rings is common due to rotational flexibility. Strategies include:

  • Multi-conformational modeling : Use PART commands in SHELXL to refine overlapping electron density for methoxy groups .
  • Restraints : Apply DFIX and SIMU restraints to maintain reasonable geometry for disordered regions.
  • High-resolution data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts .
    For example, resolved disorder in a bromophenyl-substituted benzofuranone using SHELXL-97 with an R factor of 0.058.

How can computational methods predict the reactivity and electronic properties of this compound?

Q. Advanced

  • DFT Calculations : Gaussian or ADF software can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbonyl group in benzofuran-3(2H)-one is electrophilic, making it reactive toward nucleophiles .
  • Solvent Effects : COSMO-RS simulations assess solvation effects on reaction pathways.
  • Docking Studies : Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets like tyrosinase, as seen in aurone derivatives .

How should researchers interpret contradictory bioactivity data (e.g., tyrosinase inhibition vs. inactivity) for benzofuran-3(2H)-one derivatives?

Advanced
Contradictions may arise from:

  • Substituent positioning : Hydroxyl groups at 4,6-positions enhance tyrosinase inhibition (e.g., 4,6,4'-trihydroxyaurone shows 75% inhibition at 0.1 mM), while methoxy groups reduce activity .
  • Assay conditions : pH-dependent enzyme activity (e.g., human vs. fungal tyrosinase) or interference from reducing agents (e.g., ascorbic acid).
  • Cellular uptake : Hydrophobic derivatives (e.g., dimethoxy) may have poor solubility, limiting bioavailability. Validate results using orthogonal assays (e.g., melanin quantification in melanocytes) .

What strategies optimize regioselectivity in benzofuran-3(2H)-one functionalization?

Q. Advanced

  • Directing groups : Install temporary groups (e.g., boronic esters) to steer electrophilic substitution.
  • Metal catalysis : Pd-catalyzed C-H activation for aryl coupling at specific positions .
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) to block reactive sites during multi-step syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.